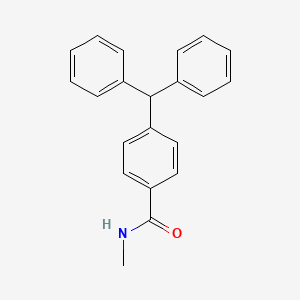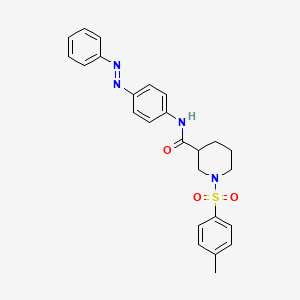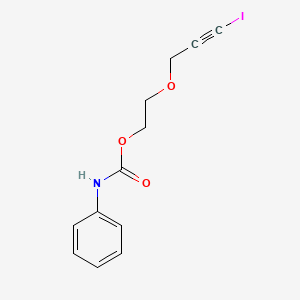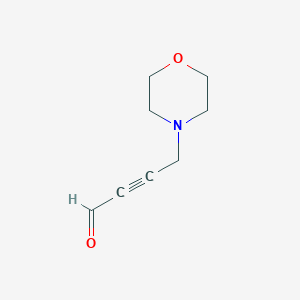
4-(Morpholin-4-YL)but-2-ynal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Morpholin-4-YL)but-2-ynal is an organic compound that features a morpholine ring attached to a butynal group. This compound is of interest due to its unique structure, which combines the reactivity of an alkyne with the stability and solubility properties of a morpholine ring. It has applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-YL)but-2-ynal can be achieved through several methods. One common approach involves the reaction of morpholine with propargyl bromide to form 4-(morpholin-4-yl)but-2-yne, followed by oxidation to yield the desired but-2-ynal compound . The reaction conditions typically involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of enzyme-coated magnetic nanoparticles in a microreactor has been demonstrated to facilitate the enantiomer-selective acylation of related compounds .
化学反応の分析
Types of Reactions
4-(Morpholin-4-YL)but-2-ynal undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-(Morpholin-4-YL)but-2-ynal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for various studies.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Morpholin-4-YL)but-2-ynal involves its interaction with molecular targets through its reactive alkyne group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The morpholine ring enhances the compound’s solubility and stability, facilitating its use in aqueous environments.
類似化合物との比較
Similar Compounds
Similar compounds include:
Morpholine: A simpler structure without the alkyne group, used as a solvent and corrosion inhibitor.
4-(Morpholin-4-yl)butan-2-ol: A related compound with a hydroxyl group instead of an alkyne, used in biocatalysis.
Uniqueness
4-(Morpholin-4-YL)but-2-ynal is unique due to the presence of both a morpholine ring and an alkyne group, which confer distinct reactivity and solubility properties. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
4441-32-1 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
4-morpholin-4-ylbut-2-ynal |
InChI |
InChI=1S/C8H11NO2/c10-6-2-1-3-9-4-7-11-8-5-9/h6H,3-5,7-8H2 |
InChIキー |
JOLKZGKUNZVLQC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC#CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


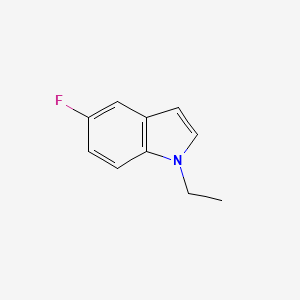

![(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide](/img/structure/B14133149.png)
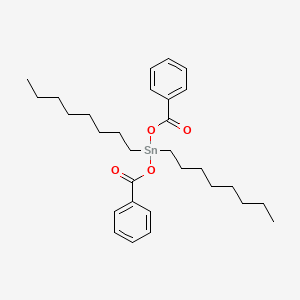
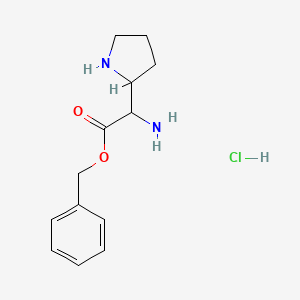
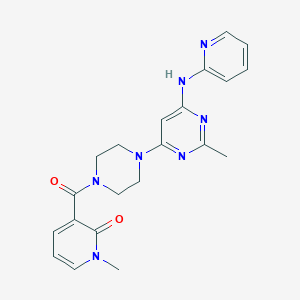
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14133176.png)
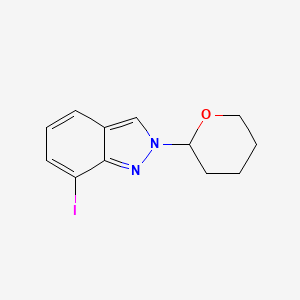

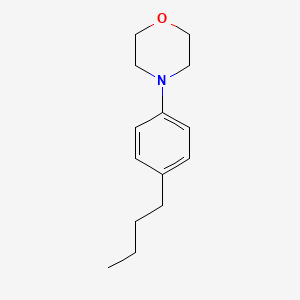
![N-[methyl-bis[(propan-2-ylideneamino)oxy]silyl]oxypropan-2-imine](/img/structure/B14133191.png)
